3-(2-Hydroxyanilino)-1-phenylpyrrolidine-2,5-dione
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Overview
Description
3-(2-Hydroxyanilino)-1-phenylpyrrolidine-2,5-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring, a phenyl group, and a hydroxyanilino moiety, which contribute to its diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyanilino)-1-phenylpyrrolidine-2,5-dione typically involves the reaction of 2-hydroxyaniline with a suitable pyrrolidine derivative under controlled conditions. One common method includes the condensation of 2-hydroxyaniline with 1-phenylpyrrolidine-2,5-dione in the presence of a catalyst such as acetic acid or sulfuric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent product quality and higher yields, making the compound more accessible for various applications .
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyanilino)-1-phenylpyrrolidine-2,5-dione undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The phenyl and pyrrolidine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted phenyl or pyrrolidine compounds .
Scientific Research Applications
3-(2-Hydroxyanilino)-1-phenylpyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxyanilino)-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyanilino moiety can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This modulation can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- (1Z)-1-[(2-Hydroxyanilino)methylidene]naphthalen-2-one (HAMNO)
- TDRL-505
- Fumaropimaric acid (NSC15520)
Uniqueness
3-(2-Hydroxyanilino)-1-phenylpyrrolidine-2,5-dione is unique due to its specific combination of a pyrrolidine ring, phenyl group, and hydroxyanilino moiety. This structure imparts distinct reactivity and functionality, making it valuable for various applications that similar compounds may not be able to achieve .
Properties
IUPAC Name |
3-(2-hydroxyanilino)-1-phenylpyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c19-14-9-5-4-8-12(14)17-13-10-15(20)18(16(13)21)11-6-2-1-3-7-11/h1-9,13,17,19H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFDOHBYEMAATF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)NC3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40570075 |
Source
|
Record name | 3-(2-Hydroxyanilino)-1-phenylpyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40570075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39900-82-8 |
Source
|
Record name | 3-(2-Hydroxyanilino)-1-phenylpyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40570075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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